molecular formula C13H22Cl2N2 B1373573 [2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride CAS No. 31788-91-7

[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride

Cat. No. B1373573
CAS RN: 31788-91-7
M. Wt: 277.23 g/mol
InChI Key: JHVXVYPKJJFDSZ-UHFFFAOYSA-N
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Description

“[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride” is a chemical compound with the molecular formula C13H21ClN2. Its CAS number is 31788-91-7 .


Molecular Structure Analysis

The molecular structure of “[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride” consists of a phenyl group (a benzene ring), a piperidinyl group (a six-membered ring with one nitrogen atom), and an ethyl group (a two-carbon chain), all connected in sequence . The compound also includes two chloride ions, as indicated by the “dihydrochloride” in its name .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design due to their presence in various pharmaceuticals and alkaloids. The compound can serve as a starting material or intermediate in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have been explored for their potential in creating new pharmacological agents .

Development of Dual Inhibitors for Cancer Therapy

The structure of “[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride” has been utilized in designing dual inhibitors targeting resistant forms of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These inhibitors are significant in developing treatments for cancers that have developed resistance to first-line therapies .

Mechanism-Based Inactivation of Cytochromes P450

This compound has been studied for its ability to inactivate cytochrome P450 enzymes, which are essential for drug metabolism. Understanding the mechanism of inactivation can lead to the development of safer drugs by predicting potential drug-drug interactions and adverse effects .

Pharmacological Applications

Due to the piperidine moiety, this compound and its derivatives are investigated for their pharmacological activity. They are present in more than twenty classes of pharmaceuticals, indicating their broad therapeutic potential. Research in this area aims to discover new drugs with piperidine structures that exhibit desirable pharmacokinetics and dynamics .

Alkaloid Synthesis

Alkaloids containing the piperidine ring are common in nature and have various biological activities. “[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride” can be used to synthesize these alkaloids, which have applications ranging from analgesics to stimulants .

Chemical Biology and Proteomics

In chemical biology, this compound can be used to modify peptides and proteins, aiding in the study of protein function and interaction. It can also be employed in proteomics to label and identify proteins, providing insights into cellular processes and disease mechanisms .

Future Directions

The future directions for “[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride” would depend on the specific context in which the compound is used. Piperidine derivatives in general are of significant interest in the pharmaceutical industry, and ongoing research continues to explore their potential applications .

properties

IUPAC Name

2-phenyl-2-piperidin-1-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15;;/h1,3-4,7-8,13H,2,5-6,9-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVXVYPKJJFDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CN)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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